molecular formula C14H11FO2 B1439818 2-Fluoro-5-(4-methylphenyl)benzoic acid CAS No. 1183641-87-3

2-Fluoro-5-(4-methylphenyl)benzoic acid

Cat. No. B1439818
M. Wt: 230.23 g/mol
InChI Key: IYTVYDHFZDUNIM-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(4-methylphenyl)benzoic acid” is a synthetic compound1. However, there seems to be a lack of specific information about this compound. It’s worth noting that there are similar compounds such as “2-Fluoro-4-(2-methylphenyl)benzoic acid” and “4-(5-Fluoro-2-methylphenyl)benzoic acid” which are available in the market23.



Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, “2-(4-Fluorobenzoyl)benzoic acid” was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds4. However, the specific synthesis process for “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not readily available.



Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not directly available. However, similar compounds like “5-Fluoro-2-hydroxybenzoic acid” and “5-Fluoro-2-methylbenzoic acid” have their molecular structures documented56.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not readily available. However, reactions at the benzylic position, which might be relevant to this compound, have been discussed7.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not directly available. However, similar compounds like “5-Fluoro-2-hydroxybenzoic acid” and “5-Fluoro-2-methylbenzoic acid” have their properties documented56.


Scientific Research Applications

1. Analytical and Environmental Chemistry

The compound has been noted for its role in detecting aromatic metabolites in environmental samples. For instance, a study utilized fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium. The degradation pathway proposed in this research was significant for understanding the environmental fate of certain compounds, which could be relevant for environmental monitoring and remediation strategies (Londry & Fedorak, 1993).

2. Drug Metabolism and Pharmacokinetics

The compound has applications in the study of drug metabolism and pharmacokinetics. A comprehensive study involved the computation of molecular properties and monitoring urinary excretion profiles to determine the metabolic fate of related compounds. This research provided valuable insights into the physicochemical properties that dictate the metabolic fate of compounds, offering a scientific basis for drug design and personalized medicine (Ghauri et al., 1992).

3. Medical Imaging and Diagnostic Applications

The compound's derivatives have been used in the synthesis of novel tracers for positron emission tomography (PET) imaging. This has implications for enhancing the diagnosis and treatment monitoring of various diseases, reflecting the compound's importance in the development of medical imaging agents (Wang et al., 2014).

4. Synthesis of Biologically Active Molecules

The compound and its derivatives have been leveraged in the synthesis of new molecules with potential biological activity. Research has demonstrated the synthesis of novel compounds with promising antibacterial activities, indicating the compound's utility in drug discovery and medicinal chemistry (Holla et al., 2003).

5. Antitumor Properties and Chemotherapy

Derivatives of the compound have been explored for their antitumor properties. Studies have focused on modifying the structure of benzothiazoles to enhance their antitumor activity, highlighting the compound's potential in the development of new cancer therapies (Bradshaw et al., 2002).

6. Agricultural Chemistry

The compound's derivatives have been studied for their herbicidal properties. Alterations in the structure of the compound led to changes in herbicidal activity, demonstrating its potential in the development of agricultural chemicals (Hamprecht et al., 2004).

Safety And Hazards

The safety and hazards information for “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not directly available. However, benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard9.


Future Directions

The future directions for “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not directly available. However, “2-(4-Fluorobenzoyl)benzoic acid” was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds, indicating potential applications in the field of biochemistry4.


Please note that the information provided is based on the closest available compounds and may not fully represent “2-Fluoro-5-(4-methylphenyl)benzoic acid”. For more accurate information, further research and laboratory analysis are recommended.


properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTVYDHFZDUNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681116
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4-methylphenyl)benzoic acid

CAS RN

1183641-87-3
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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